3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure is a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms).
- Attached to the pyrazole ring, we have:
- An ethoxyphenyl group (C6H5OCH2CH3) at position 3.
- An ethylidene group (CH2=C) linked to the nitrogen atom at position 1.
- A hydroxyphenyl group (C6H4OH) at position 1’ (also known as the ortho position).
- A carbohydrazide group (NH2CONHNH2) at position 5.
- This compound exhibits interesting properties due to its diverse functional groups.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods are not well-documented, but academic research may provide insights.
Chemical Reactions Analysis
- Reactions it may undergo:
Oxidation: The phenolic hydroxyl group (from the hydroxyphenyl part) could be oxidized.
Reduction: Reduction of the carbonyl group in the carbohydrazide moiety.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Biochemistry: Study its interactions with enzymes, receptors, or proteins.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applications in specialty chemicals or agrochemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed.
- Molecular targets and pathways remain unexplored.
Comparison with Similar Compounds
- Similar compounds are not explicitly listed in the available literature.
- we can compare it to related hydrazides, pyrazoles, and phenolic compounds.
Biological Activity
The compound 3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its potential biological activities. Pyrazoles are a class of compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, biological activity, and mechanisms of action of this specific pyrazole derivative.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : The initial step involves reacting appropriate hydrazones with ethyl acetoacetate or similar precursors to form the pyrazole core.
- Functionalization : The ethoxy and hydroxy groups are introduced through selective reactions, often utilizing electrophilic aromatic substitution or nucleophilic addition methods.
Biological Activity
The biological activity of this compound has been explored in various studies, showcasing its potential in different therapeutic areas.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent antiproliferative activity against HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines. Flow cytometry analyses suggest that these compounds can induce cell cycle arrest, particularly at the S phase, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HepG-2 | Not specified | Induces apoptosis |
Similar Pyrazole Derivative | BGC823 | 15.6 | Cell cycle arrest at S phase |
Similar Pyrazole Derivative | BT474 | 12.4 | Induces apoptosis |
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process. The selectivity towards COX-2 inhibition suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Cytotoxicity : A study involving a series of pyrazole derivatives showed that those with hydroxyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-hydroxylated counterparts .
- Anti-inflammatory Efficacy : In a model of carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated significant reduction in inflammation, comparable to standard anti-inflammatory medications like diclofenac .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades.
- Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt proliferation in cancer cells.
- Inhibition of Inflammatory Mediators : Selective inhibition of COX enzymes leads to decreased production of prostaglandins and other inflammatory mediators.
Properties
CAS No. |
402482-30-8 |
---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19-10-5-4-9-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-7-6-8-15(25)11-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
VMMDAXRUBHBFFY-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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